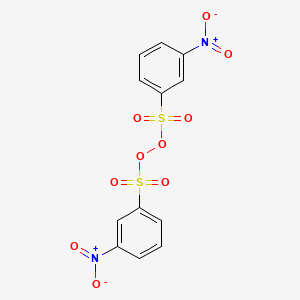
M-Nitrobenzenesulfonyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Nitrobenzenesulfonyl peroxide: is an organic peroxide compound with the molecular formula C12H8N2O10S2 . It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a nitro group (-NO2) and a sulfonyl peroxide group (-SO2-O-O-SO2-) attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: M-Nitrobenzenesulfonyl peroxide can be synthesized through the reaction of m-nitrobenzenesulfonyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane. The reaction conditions include maintaining a low temperature to prevent decomposition and controlling the pH to ensure the formation of the desired peroxide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling and storage due to the compound’s sensitivity to heat and light. Industrial methods may also involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: M-Nitrobenzenesulfonyl peroxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, converting other substances into their oxidized forms.
Reduction: Under certain conditions, this compound can be reduced to m-nitrobenzenesulfonic acid.
Substitution: The peroxide group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction conditions often involve low temperatures and controlled pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Products include m-nitrophenyl m-nitrobenzenesulfonate and m-nitrobenzenesulfonic acid.
Reduction: The major product is m-nitrobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
M-Nitrobenzenesulfonyl peroxide has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in electrophilic aromatic substitution reactions.
Biology: The compound is used in the study of oxidative stress and its effects on biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of m-nitrobenzenesulfonyl peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of reactive oxygen species. These species can then participate in various chemical reactions, including oxidation and electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
P-Nitrobenzenesulfonyl peroxide: Similar in structure but with the nitro group in the para position.
Benzoyl peroxide: Another organic peroxide with similar oxidizing properties.
Di-tert-butyl peroxide: A commonly used organic peroxide in industrial applications.
Uniqueness: M-Nitrobenzenesulfonyl peroxide is unique due to the presence of both a nitro group and a sulfonyl peroxide group, which confer distinct reactivity and properties. Its ability to participate in both oxidation and electrophilic substitution reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
6209-71-8 |
|---|---|
Formule moléculaire |
C12H8N2O10S2 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(3-nitrophenyl)sulfonyloxy 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H8N2O10S2/c15-13(16)9-3-1-5-11(7-9)25(19,20)23-24-26(21,22)12-6-2-4-10(8-12)14(17)18/h1-8H |
Clé InChI |
HTFPLYQUBPPUPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)OOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




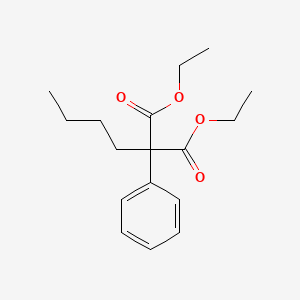

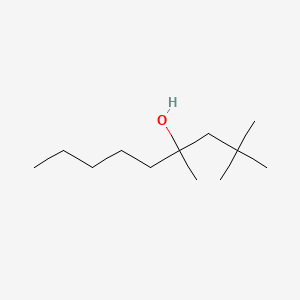
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
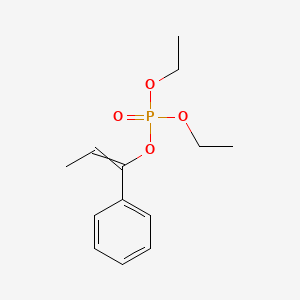
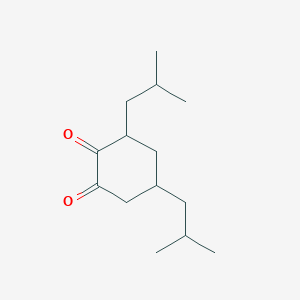

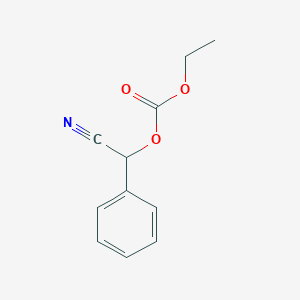

![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)

